
Benzoic acid, 3-(methylamino)-, methyl ester
Vue d'ensemble
Description
Benzoic acid, 3-(methylamino)-, methyl ester is a chemical compound with the formula C10H13NO3 . It is a derivative of benzoic acid, which is a common preservative. The compound contains a benzoic acid group, a methylamino group, and a methyl ester group .
Synthesis Analysis
The synthesis of this compound could involve the reaction of 3g (0.02mo1) of the methyl ester of o-aminobenzoic acid with 20mL of dimethyl sulfate (0.21mo1) in a 50mL flask. The reaction is carried out at room temperature for 12 hours, then poured into 40mL of 1mol NaOH solution .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H13NO3/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2/h4-6,11H,1-3H3 . This indicates that the compound has a benzoic acid core with a methylamino group at the 3-position and a methyl ester group .Chemical Reactions Analysis
The compound, being an ester, can undergo typical ester reactions such as hydrolysis, transesterification, and Claisen condensation. The presence of the amino group can also facilitate reactions such as the formation of amides, ureas, and sulfonamides .Physical And Chemical Properties Analysis
The compound is a solid at room temperature with a melting point of 122-126 °C . It has a molecular weight of 151.16 g/mol . The compound is likely to be soluble in organic solvents due to the presence of the ester group .Applications De Recherche Scientifique
Polymer Synthesis
One study explored the polymerization of m-(octylamino)benzoic acid esters, including methyl esters, to extend the synthesis of well-defined condensation polymers from para-substituted to meta-substituted polymers. This research aimed to achieve chain-growth polycondensation with low polydispersity, highlighting the inductive effect-assisted synthesis technique (Ryuji Sugi et al., 2005).
Analytical Chemistry
Benzoic acid's derivatives, including its methyl ester form, were used in a novel application of pyrolytic methylation to determine benzoic acid in soft drinks by gas chromatography without pretreatment. This method simplifies the analytical procedure, offering a direct injection approach with high sensitivity and selectivity (Zaifa Pan et al., 2005).
Plant Biology
Research into snapdragon flowers revealed that the volatile ester methyl benzoate, synthesized by and emitted from petal lobes, is a major scent compound attracting pollinators. This study characterized the S-adenosyl-l-methionine:benzoic acid carboxyl methyl transferase (BAMT), the enzyme responsible for methyl benzoate biosynthesis, demonstrating developmental regulation of this aromatic compound's production and emission (N. Dudareva et al., 2000).
Chemical Synthesis Methodologies
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that the compound is a derivative of benzoic acid, which is often used in the formation of esters and amides . The compound may interact with its targets through similar mechanisms, leading to changes at the molecular level. More detailed information would require further scientific investigation.
Biochemical Pathways
The specific biochemical pathways affected by Methyl 3-(methylamino)benzoate are not clearly defined in the available literature. As a derivative of benzoic acid, it may be involved in similar biochemical pathways. Benzoic acid derivatives are known to participate in various reactions, including esterification . .
Propriétés
IUPAC Name |
methyl 3-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-8-5-3-4-7(6-8)9(11)12-2/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAMCUXFDUNWAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447583 | |
| Record name | Methyl 3-methylaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104542-38-3 | |
| Record name | Methyl 3-methylaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
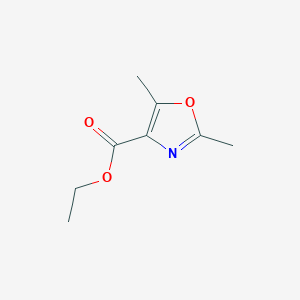
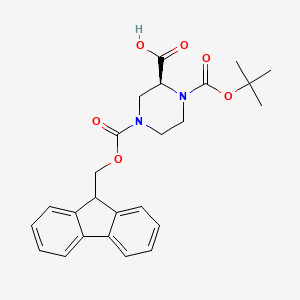
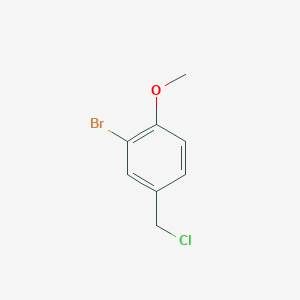
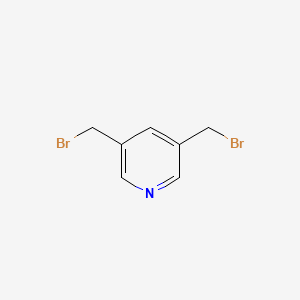
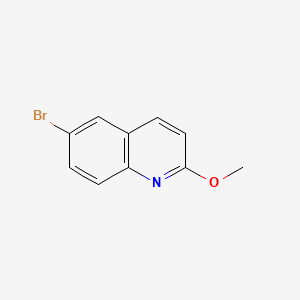
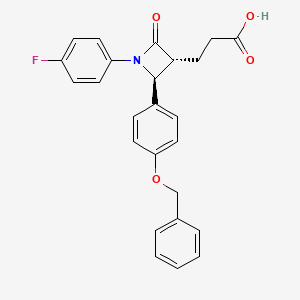



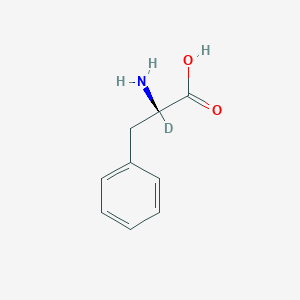

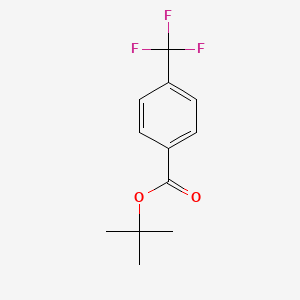
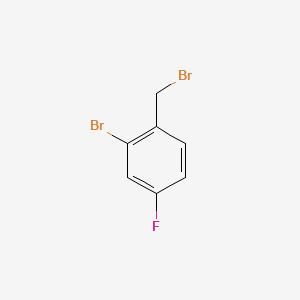
![5-[[9-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-9H-xanthen-3-yl]oxy]valeric acid](/img/structure/B1337764.png)
